![molecular formula C13H18N2O5 B2461802 5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid CAS No. 2177263-49-7](/img/structure/B2461802.png)
5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid is a complex organic compound characterized by its isoxazole ring and a tert-butoxycarbonyl (Boc) protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate isoxazole precursor and a suitable amine.
Protection of Amines: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of Isoxazole Ring: The isoxazole ring is formed through cyclization reactions, often involving nitrile oxides or hydroxylamine derivatives.
Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide or carboxylic acid derivatives under specific conditions.
Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base.
Major Products Formed:
Oxidation typically yields carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its Boc-protected amine group is particularly useful in peptide synthesis and other applications requiring amine protection.
Biology: The compound has potential biological activity, and its derivatives are studied for their pharmacological properties. It can serve as a lead compound in drug discovery, especially in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its use in medicinal chemistry. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it valuable in the chemical industry, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The Boc-protected amine group can be selectively removed under acidic conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
Isoxazole Derivatives: Other isoxazole-based compounds with different substituents.
Boc-Protected Amines: Compounds with similar Boc-protected amine groups but different core structures.
Carboxylic Acids: Other carboxylic acids with varying functional groups.
Uniqueness: This compound is unique due to its combination of the isoxazole ring, Boc-protected amine, and carboxylic acid group. This combination provides versatility in synthetic applications and potential biological activity.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)19-12(18)14-7-4-5-9-8(6-7)10(11(16)17)15-20-9/h7H,4-6H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCFWZVHSCXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
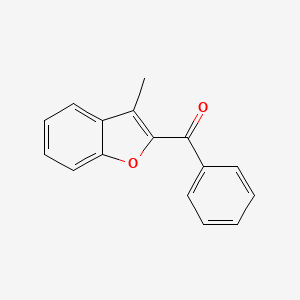
![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)
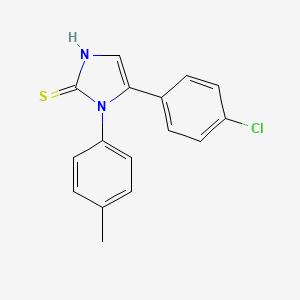
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)
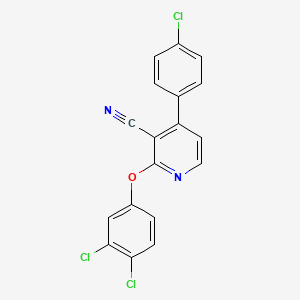
![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)
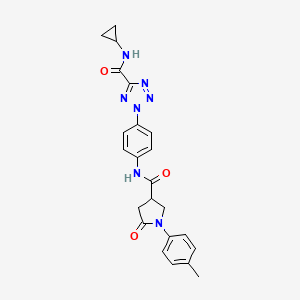

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)
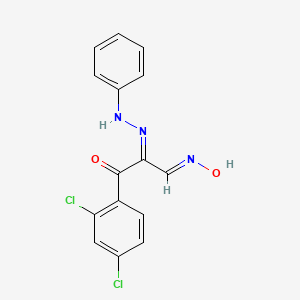
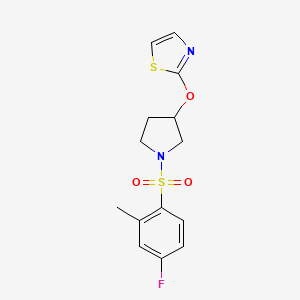
![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2461742.png)
